![molecular formula C15H18N4O B2595472 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide CAS No. 1171383-65-5](/img/structure/B2595472.png)
3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Synthesis Routes and Antiviral Activities
A study detailed a new synthesis route for benzamide-based 5-aminopyrazoles, which are relevant due to their significant antiviral activities against the H5N1 subtype of the influenza A virus. This research demonstrates the chemical versatility and potential biomedical applications of compounds structurally related to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, showcasing their relevance in developing antiviral agents (Hebishy et al., 2020).
Neuroleptic Properties Exploration
Another study explored the neuroleptic activity of benzamides, which shares a structural similarity with 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide. This investigation into benzamides and their derivatives demonstrates the compound's potential in the development of new drugs for psychosis treatment, highlighting its relevance in pharmaceutical research (Iwanami et al., 1981).
Electrophysiological Activities and Cardiac Applications
Research into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds similar to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, highlights their potential as class III electrophysiological agents. This underscores the compound's importance in developing new treatments for cardiac arrhythmias, marking its significance in cardiovascular medicine (Morgan et al., 1990).
Antibacterial Applications
A study focusing on the synthesis and characterization of benzamide derivatives, including structures akin to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, revealed their antibacterial activity towards both gram-positive and gram-negative bacteria. This research highlights the compound's potential utility in combating bacterial infections, emphasizing its relevance in antimicrobial drug development (Adam et al., 2016).
Anti-fibrosis Drug Potential
Investigations into the pharmacokinetics, tissue distribution, and metabolism of novel ALK5 inhibitors structurally related to 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide indicate their potential as effective oral anti-fibrotic drugs. These studies are crucial for understanding the compound's applications in treating fibrosis, demonstrating its significance in therapeutic development for fibrotic diseases (Kim et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-4-3-5-13(10-11)15(20)17-9-8-16-14-7-6-12(2)18-19-14/h3-7,10H,8-9H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGYITYGJMKJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.